Cas no 2167851-36-5 (2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol)

2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol
- EN300-1270003
- 2167851-36-5
- 2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol
-
- インチ: 1S/C10H13N3O/c1-10(2,14)7-13-9-4-3-5-11-8(9)6-12-13/h3-6,14H,7H2,1-2H3
- InChIKey: WDQPIPXZSYIZFR-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CN1C2C=CC=NC=2C=N1
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 50.9Ų
2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1270003-250mg |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 250mg |
$774.0 | 2023-10-02 | ||
Enamine | EN300-1270003-1.0g |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 1g |
$1429.0 | 2023-06-08 | ||
Enamine | EN300-1270003-5.0g |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 5g |
$4143.0 | 2023-06-08 | ||
Enamine | EN300-1270003-50mg |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 50mg |
$707.0 | 2023-10-02 | ||
Enamine | EN300-1270003-500mg |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1270003-100mg |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 100mg |
$741.0 | 2023-10-02 | ||
Enamine | EN300-1270003-2500mg |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 2500mg |
$1650.0 | 2023-10-02 | ||
Enamine | EN300-1270003-10.0g |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 10g |
$6144.0 | 2023-06-08 | ||
Enamine | EN300-1270003-2.5g |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 2.5g |
$2800.0 | 2023-06-08 | ||
Enamine | EN300-1270003-10000mg |
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol |
2167851-36-5 | 10000mg |
$3622.0 | 2023-10-02 |
2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-ol 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
2-methyl-1-{1H-pyrazolo4,3-bpyridin-1-yl}propan-2-olに関する追加情報
Introduction to 2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol (CAS No. 2167851-36-5)
2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2167851-36-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic alcohol exhibits a unique structural framework that combines a pyrazole ring with a pyridine moiety, linked through a propyl chain. The presence of the methyl group and the 1H-pyrazolo[4,3-b]pyridin-1-yl substituent imparts distinctive chemical and pharmacological properties, making it a subject of considerable interest in drug discovery and development.
The compound’s structure is characterized by its fused bicyclic system, which includes a pyrazole ring and a pyridine ring connected at the 1-position of the pyrazole and the 1-position of the pyridine. This arrangement creates a rigid scaffold that can interact favorably with biological targets, such as enzymes and receptors. The propan-2-ol functional group at the terminal position of the propyl chain introduces a hydroxyl moiety, which can participate in hydrogen bonding interactions, further enhancing its potential for binding to biological macromolecules.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The pyrazolo[4,3-b]pyridine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. The compound in question (2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol) is no exception and has been explored for its pharmacological potential.
One of the most compelling aspects of this compound is its ability to modulate key biological pathways. For instance, studies have suggested that derivatives of the pyrazolo[4,3-b]pyridine core can interact with enzymes such as Janus kinases (JAKs), which play a crucial role in inflammatory responses. The presence of the methyl group may influence the compound’s binding affinity and selectivity towards these targets. Additionally, the hydroxyl group on the propyl chain could serve as a point for further chemical modification, allowing for the development of more potent and selective analogs.
Recent research has also highlighted the importance of structure-based drug design in optimizing lead compounds. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to understand how 2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol interacts with its potential targets. These studies have provided valuable insights into the compound’s binding mode and have identified key residues that contribute to its potency. Such information is crucial for designing next-generation drugs with improved pharmacokinetic profiles.
The synthesis of 2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-yl}propan-2-ol represents another area of interest for synthetic chemists. The construction of the fused bicyclic system requires careful planning to ensure regioselectivity and high yields. Various synthetic routes have been reported, including cyclocondensation reactions and cross-coupling strategies. The use of palladium-catalyzed reactions has been particularly effective in forming the carbon-carbon bonds between the pyrazole and pyridine moieties. These synthetic approaches not only provide access to this compound but also serve as models for constructing other complex heterocyclic molecules.
In conclusion,2-methyl-1-{1H-pyrazolo[4,3-b]pyridin-1-y}propan -2 -ol (CAS No. 216785136 -5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic moieties makes it an attractive candidate for further exploration in drug discovery. As our understanding of biological pathways continues to expand, this compound may play a pivotal role in developing novel therapeutic agents that address unmet medical needs.
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